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molecular formula C8H17N B8795897 N-Isopropylcyclopentanamine

N-Isopropylcyclopentanamine

Cat. No. B8795897
M. Wt: 127.23 g/mol
InChI Key: HGEXOWFANSIFAZ-UHFFFAOYSA-N
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Patent
US07094769B2

Procedure details

Peariman's catalyst (20% w/w palladium hydroxide-on-carbon) (1.5 g) was added to a solution of cyclopentylamine (15 ml, 0.21 mol) in acetone (200 ml). The reaction mixture was stirred under an atmosphere of hydrogen gas at 414 kPa (60 psi). After stirring for 16 hours the reaction mixture was filtered through Arbocel (trade mark) and the solvent removed under reduced pressure to give the title compound (15 ml) as a thin oil.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:7][C:8]([CH3:10])=O>[OH-].[OH-].[Pd+2]>[CH:8]([NH:6][CH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)([CH3:10])[CH3:7] |f:2.3.4|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
C1(CCCC1)N
Name
Quantity
200 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
1.5 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under an atmosphere of hydrogen gas at 414 kPa (60 psi)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 16 hours the reaction mixture
Duration
16 h
FILTRATION
Type
FILTRATION
Details
was filtered through Arbocel (trade mark)
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NC1CCCC1
Measurements
Type Value Analysis
AMOUNT: VOLUME 15 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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